molecular formula C23H21ClN2O4S B2970326 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 384355-74-2

5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2970326
CAS RN: 384355-74-2
M. Wt: 456.94
InChI Key: FHZMNFDZJSSRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H21ClN2O4S and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Electronic Properties

A comprehensive investigation on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole was conducted using density functional theory (DFT). This study synthesized and characterized the compound through UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods. The research aimed to establish optimized geometrical parameters, vibrational assignments, and explore the molecular orbital analysis for a better understanding of its chemical reactivity. Additionally, molecular electrostatic surface potential (MESP) and Mulliken atomic charges were computed to identify charge density distributions. Absorption energies, excitation energy, oscillator strength, and transitions were examined for insights into the compound's electronic properties (Pathade, Adole, Jagdale, & Pawar, 2020).

Antimicrobial Evaluation

Research into novel pyrazolopyrimidine ring systems, incorporating phenylsulfonyl moiety, has demonstrated potential antimicrobial activities. A series of these compounds were synthesized and their structures confirmed through spectral data. The antimicrobial efficacy of these sulfone derivatives was assessed, revealing that certain derivatives exhibited significant activity, surpassing that of reference drugs. This highlights the compound's relevance in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Docking Studies and COX-2 Inhibition

Docking studies and crystal structure analysis were performed on tetrazole derivatives closely related to the compound of interest. These studies aimed to understand the orientation and interaction of molecules within the active site of the cyclooxygenase-2 (COX-2) enzyme, comparing them with bioassay studies as COX-2 inhibitors. Such research underscores the compound's potential application in medicinal chemistry, particularly in designing COX-2 inhibitory drugs (Al-Hourani et al., 2015).

properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-29-22-13-10-17(14-23(22)30-2)20-15-21(16-8-11-18(24)12-9-16)26(25-20)31(27,28)19-6-4-3-5-7-19/h3-14,21H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZMNFDZJSSRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.